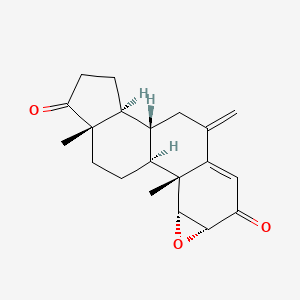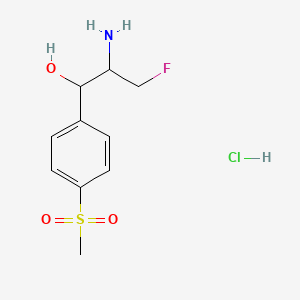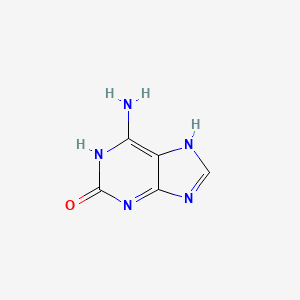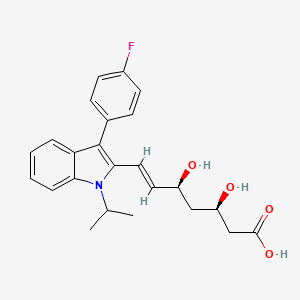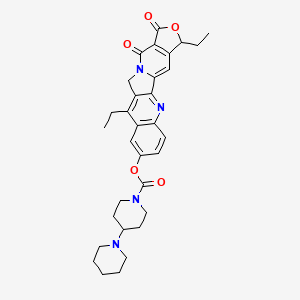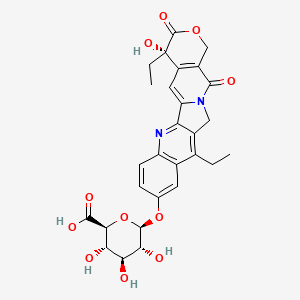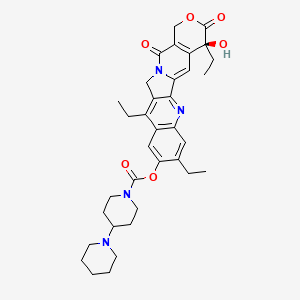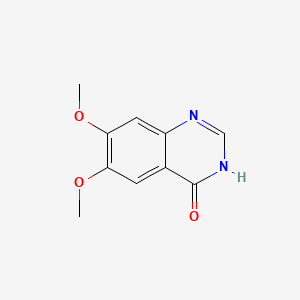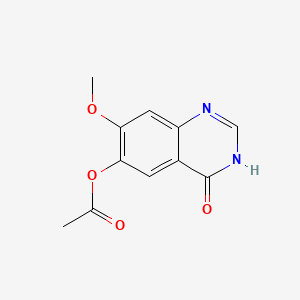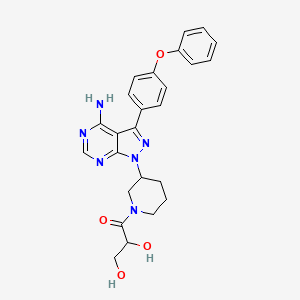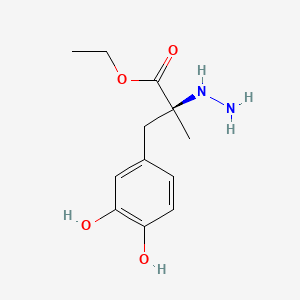
卡比多巴乙酯
描述
Carbidopa ethyl is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa itself is a dopa decarboxylase inhibitor that prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain where it can be converted into dopamine. This mechanism is crucial for managing the symptoms of Parkinson’s disease.
科学研究应用
Carbidopa ethyl has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Primarily used in the treatment of Parkinson’s disease, often in combination with levodopa to enhance its efficacy.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development .
作用机制
Target of Action
Carbidopa ethyl primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .
Mode of Action
Carbidopa ethyl, as a potent inhibitor of DDC, prevents the peripheral metabolism of levodopa . This action is significant because levodopa can cross the blood-brain barrier, while dopamine cannot . Therefore, the administration of carbidopa ethyl is essential to prevent the transformation of external levodopa to dopamine before reaching the main action site in the brain .
Biochemical Pathways
The inhibition of DDC by carbidopa ethyl affects the biochemical pathways involved in the conversion of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, carbidopa ethyl reduces the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain .
Pharmacokinetics
The pharmacokinetic properties of carbidopa ethyl are characterized by its ability to inhibit DDC without crossing the blood-brain barrier . This allows for a greater proportion of administered levodopa to reach the brain for central nervous system effect, instead of being peripherally metabolized into substances unable to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of carbidopa ethyl’s action primarily involve the inhibition of T cell activation . In addition to blocking the peripheral conversion of levodopa, carbidopa ethyl may inhibit T cell responses in individuals with Parkinson’s disease . This suggests a potential therapeutic use of carbidopa ethyl in the suppression of T cell-mediated pathologies .
Action Environment
The action, efficacy, and stability of carbidopa ethyl can be influenced by various environmental factors. For instance, Parkinson’s disease may be influenced by demographical factors, environmental factors, and exposure to some neurotoxins which target the substantia nigra neurons
生化分析
Biochemical Properties
Carbidopa ethyl plays a significant role in biochemical reactions by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . Carbidopa ethyl interacts with various enzymes, proteins, and biomolecules, including DDC, which is crucial in the biosynthesis of neurotransmitters such as serotonin and dopamine . The nature of these interactions involves the binding of Carbidopa ethyl to the active site of DDC, thereby inhibiting its activity and reducing the peripheral metabolism of levodopa .
Cellular Effects
Carbidopa ethyl has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting T cell activation and autoimmunity . This inhibition is significant in the context of Parkinson’s disease, where T cell-mediated pathology plays a critical role . Carbidopa ethyl also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of DDC and other related enzymes . The compound’s impact on cellular metabolism includes the regulation of neurotransmitter levels, which can influence various physiological processes .
Molecular Mechanism
The molecular mechanism of Carbidopa ethyl involves its action as an inhibitor of DDC . By binding to the active site of DDC, Carbidopa ethyl prevents the enzyme from catalyzing the decarboxylation of levodopa to dopamine . This inhibition reduces the peripheral metabolism of levodopa, allowing more of the precursor to reach the brain and be converted to dopamine . Additionally, Carbidopa ethyl may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in neurotransmitter biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbidopa ethyl change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Carbidopa ethyl is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of DDC activity and modulation of neurotransmitter levels .
Dosage Effects in Animal Models
The effects of Carbidopa ethyl vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDC activity and enhances the bioavailability of levodopa . At higher doses, Carbidopa ethyl may exhibit toxic or adverse effects, including immune suppression and increased risk of infections . Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
Carbidopa ethyl is involved in several metabolic pathways, primarily related to the metabolism of levodopa . The compound inhibits the activity of DDC, which is responsible for the decarboxylation of levodopa to dopamine . This inhibition leads to increased levels of levodopa in the bloodstream, which can then cross the blood-brain barrier and be converted to dopamine in the brain . Carbidopa ethyl also interacts with other enzymes and cofactors involved in neurotransmitter biosynthesis, affecting metabolic flux and metabolite levels .
Transport and Distribution
Carbidopa ethyl is widely distributed within cells and tissues, except in the brain . The compound is primarily found in the kidney, lungs, small intestine, and liver after administration . Carbidopa ethyl interacts with various transporters and binding proteins that facilitate its transport and distribution within the body . These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of Carbidopa ethyl is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDC and other related enzymes . Carbidopa ethyl may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its inhibitory effects on DDC and modulates neurotransmitter biosynthesis effectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbidopa ethyl involves several steps. One common method starts with the reaction of N-hydroxy carbamic acid tert-butyl ester with p-toluenesulfonyl chloride and an alkali in an organic solvent. This reaction produces (p-toluenesulfonyloxy) carbamic acid tert-butyl ester. The next step involves reacting this intermediate with (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride in a mixed organic solvent system. The final step includes deprotection, decolorization, and purification to obtain carbidopa ethyl .
Industrial Production Methods
Industrial production of carbidopa ethyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques and stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Carbidopa ethyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and therapeutic effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often involve reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various metabolites that are crucial for its pharmacological activity. For instance, the oxidation of carbidopa ethyl can lead to the formation of carbidopa quinone, a key intermediate in its metabolic pathway .
相似化合物的比较
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.
Benserazide: Another dopa decarboxylase inhibitor used similarly to carbidopa.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to prolong the effect of levodopa.
Uniqueness
Carbidopa ethyl is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to its parent compound, carbidopa. This uniqueness can lead to variations in its absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .
属性
IUPAC Name |
ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOMTNVXXPNCD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458640-32-8 | |
| Record name | Carbidopa ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1458640328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBIDOPA ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4GVM60UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
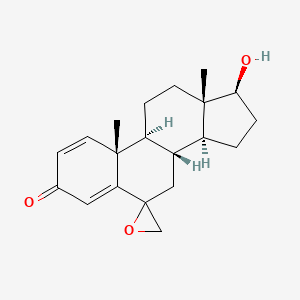
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
